N-(furan-2-ylmethyl)cyclohexanecarboxamide
Description
N-(furan-2-ylmethyl)cyclohexanecarboxamide is a heterocyclic organic compound characterized by a cyclohexanecarboxamide core substituted with a furan-2-ylmethyl group at the amide nitrogen.
Properties
CAS No. |
6341-32-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H17NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h4,7-8,10H,1-3,5-6,9H2,(H,13,14) |
InChI Key |
INLHVHCDKOBBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(furan-2-ylmethyl)cyclohexanecarboxamide can be synthesized through a series of chemical reactions involving the coupling of furan derivatives with cyclohexane carboxylic acid derivatives. One common method involves the use of 2-furoic acid and cyclohexanecarboxylic acid, which are reacted with furfurylamine under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave reactors and efficient coupling reagents allows for the rapid and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form cyclohexanecarboxamide derivatives with reduced furan rings.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced cyclohexanecarboxamide derivatives, and substituted furan derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclohexanecarboxamide group can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of N-(furan-2-ylmethyl)cyclohexanecarboxamide are best contextualized through comparisons with structurally or functionally related compounds. Below is a detailed analysis supported by data tables and research findings.
Structural and Functional Comparisons
Mechanistic and Physicochemical Insights
In contrast, N-(2-Fluorophenyl)cyclohexanecarboxamide leverages fluorine’s electronegativity to improve metabolic resistance, a feature absent in the target compound .
Furan Ring Contributions :
- The furan-2-ylmethyl group enables hydrogen bonding via its oxygen atom, a trait shared with N-(pyridin-2-ylmethyl)furan-2-carboxamide. However, the latter’s pyridine group introduces additional hydrogen-bond acceptor sites, altering target selectivity .
Biological Activity Trends: Compounds with aryl substituents (e.g., N-(4-Bromophenyl)furan-2-carboxamide) often exhibit stronger antimicrobial activity due to enhanced hydrophobic interactions with bacterial membranes . Derivatives with heterocyclic cores (e.g., indole in N-(furan-2-ylmethyl)-1H-indole-3-carboxamide) show pronounced anticancer activity, likely due to DNA intercalation or kinase inhibition .
Biological Activity
N-(furan-2-ylmethyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- CAS Number : 6341-32-8
The compound features a furan ring attached to a cyclohexanecarboxamide moiety, which contributes to its distinct biological profiles.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that this compound may possess efficacy against certain bacterial strains. Its antimicrobial potential is attributed to the furan ring, which is known to enhance the interaction with microbial targets .
2. Anticancer Activity
This compound has been investigated for its anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells .
The mechanism of action involves interactions with specific enzymes or receptors. The furan ring can participate in various biochemical reactions, leading to modulation of biological pathways. These interactions typically involve hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Screening : In vitro assays revealed that this compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-butyl-N-(furan-2-yl)cyclohexanecarboxamide | Similar furan and cyclohexane structure | Potential antimicrobial |
| N-(furan-2-ylmethyl)-1-cyclopentanecarboxamide | Furan ring with cyclopentane | Anticancer properties |
| 2-Furoic acid | Contains furan ring without cyclohexane | Antimicrobial |
This table illustrates how this compound stands out due to its specific structural features that contribute to its distinct biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
